5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine
Description
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is a pyridine derivative featuring a fluorine atom at the 5-position and a trimethylsilyl (TMS)-protected ethynyl group at the 2-position. This compound is structurally tailored for applications in cross-coupling reactions, such as Sonogashira couplings, where the TMS-ethynyl group serves as a stable precursor for terminal alkynes. The fluorine substituent introduces electron-withdrawing effects, modulating the electronic properties of the pyridine ring and influencing reactivity in synthetic pathways.
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXLHRGNKUVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
| Step | Description | Reagents & Conditions | Notes | |
|---|---|---|---|---|
| 1 | Starting Material Selection | 5-Fluoropyridine derivative, usually 5-fluoro-2-halopyridine (e.g., 5-fluoro-2-bromopyridine) | Commercially available or synthesized | Halogen at 2-position enables cross-coupling |
| 2 | Sonogashira Cross-Coupling Reaction | Trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh3)4), CuI co-catalyst, base (e.g., triethylamine or potassium carbonate), solvent (e.g., dimethylformamide or THF), inert atmosphere (N2 or Ar), temperature 50–80°C | Typical reaction time: 6–24 hours | Formation of C≡C bond between pyridine and ethynyl group |
| 3 | Purification | Column chromatography or recrystallization | To isolate high-purity product (>98%) |
5-Fluoro-2-bromopyridine + Trimethylsilylacetylene → 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine
Research Findings and Optimization Parameters
Catalyst Loading: Optimal Pd catalyst loading is typically around 5 mol%. Lower catalyst amounts may reduce yield, while excessive amounts increase cost without significant benefit.
Base Choice: Triethylamine and potassium carbonate are commonly used; the choice affects reaction rate and selectivity.
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate better solubility of reagents and catalyst, improving reaction efficiency.
Temperature Control: Maintaining 50–80°C balances reaction kinetics and prevents decomposition of sensitive groups.
Inert Atmosphere: Nitrogen or argon atmosphere prevents oxidation of catalysts and reagents, enhancing reproducibility.
Yield: Reported yields for similar Sonogashira couplings range from 70% to over 90% under optimized conditions.
Comparative Table of Synthetic Parameters
| Parameter | Typical Range/Choice | Effect on Synthesis |
|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, 3–7 mol% | Higher loading increases rate, cost |
| Copper Co-catalyst | CuI, 5–10 mol% | Facilitates acetylene activation |
| Base | Triethylamine, K2CO3 | Influences reaction rate and selectivity |
| Solvent | DMF, THF | Solubility and reaction environment |
| Temperature | 50–80°C | Balances kinetics and stability |
| Reaction Time | 6–24 hours | Longer times improve conversion but risk side reactions |
| Atmosphere | Nitrogen or Argon | Prevents catalyst degradation |
Purification and Characterization
After synthesis, the crude product is purified typically by column chromatography using silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate mixtures). The purity is confirmed by:
High-Performance Liquid Chromatography (HPLC): Purity >98% is achievable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm structural integrity and substitution pattern.
Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.
Notes on Industrial Scale-Up
Industrial synthesis follows similar palladium-catalyzed cross-coupling routes but focuses on:
Use of continuous flow reactors for better heat and mass transfer
Strict control of reaction parameters to maximize yield and minimize impurities
Summary Table of Key Compound Data
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C10H12FNSi |
| Molecular Weight | 193.29 g/mol |
| CAS Number | 884494-40-0 |
| IUPAC Name | 2-(5-fluoropyridin-2-yl)ethynyl-trimethylsilane |
| Typical Synthesis Method | Pd-catalyzed Sonogashira cross-coupling |
| Common Catalysts | Pd(PPh3)4, CuI |
| Typical Base | Triethylamine, K2CO3 |
| Solvents | DMF, THF |
| Reaction Temperature | 50–80°C |
| Purification | Column chromatography |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper(I) iodide, base (e.g., triethylamine), inert atmosphere.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid or ester, base (e.g., potassium carbonate), aqueous or organic solvent.
Stille Coupling: Palladium catalyst, organotin reagent, base (e.g., cesium carbonate), organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with an aryl halide would yield a diarylacetylene derivative.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful for constructing complex molecular architectures. The presence of the trimethylsilyl group enhances the compound's stability and reactivity, facilitating further synthetic applications.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Ethynylation : The introduction of the ethynyl group can be performed using acetylene derivatives.
- Trimethylsilylation : The incorporation of the trimethylsilyl group enhances stability and reactivity.
Material Science
Development of Advanced Materials
The unique properties of this compound make it a candidate for developing advanced materials, including liquid crystals and polymers. Its ability to form stable complexes with other materials enhances its applicability in creating functional materials with specific properties.
Case Study 1: Antiviral Efficacy
A study highlighted the antiviral activity of structurally related compounds against HCV NS5B RNA polymerase, demonstrating significant inhibition potential with IC50 values ranging from 31.9 µM to 32.2 µM. While specific data on this compound's antiviral efficacy is lacking, its analogs suggest a promising avenue for future research into its potential as an antiviral agent .
Case Study 2: Anticancer Research
Research into furan-based compounds has shown that they can inhibit cancer cell proliferation effectively. Derivatives demonstrated IC50 values as low as 0.26 µM against cancer cell lines, indicating significant potential for further investigation into the anticancer properties of this compound .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its fluorine and trimethylsilyl groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The exact pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine
- Substituents : Bromine (5-position), TMS-ethynyl (2-position).
- Molecular Formula : C${10}$H${13}$BrNSi.
- Key Differences: Bromine’s larger atomic size and polarizability enhance its leaving-group ability compared to fluorine, making this compound more reactive in nucleophilic aromatic substitutions.
3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile
- Substituents : Fluorine (3-position), TMS-ethynyl (5-position), nitrile (2-position).
- Molecular Formula : C${11}$H${11}$FN$_2$Si.
- Key Differences: The nitrile group at the 2-position introduces additional electron-withdrawing effects, increasing electrophilicity at adjacent positions. This enhances reactivity in cyano-directed coupling reactions .
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Substituents : Trifluoromethyl (5-position), TMS-ethynyl (3-position), amine (2-position).
- Molecular Formula : C${11}$H${13}$F$3$N$2$Si.
- Key Differences : The trifluoromethyl group provides strong electron-withdrawing and hydrophobic effects, improving metabolic stability. The amine group enables conjugation with carboxylic acids or carbonyls, making this compound versatile in drug design .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight is ~194.3 g/mol (C${10}$H${13}$FNSi), lower than bromo (273.2 g/mol) or trifluoromethyl (258.3 g/mol) analogs due to fluorine’s lighter atomic mass .
- Solubility : Fluorine’s electronegativity increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to lipophilic trifluoromethyl derivatives.
- Stability : The TMS-ethynyl group protects the alkyne from oxidation but can be cleaved under acidic or basic conditions to generate terminal alkynes.
Biological Activity
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is an organofluorine compound characterized by a pyridine ring, which is substituted with a fluorine atom and a trimethylsilyl group attached to an ethynyl moiety. Its molecular formula is C10H12FNSi. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug discovery.
Chemical Structure and Properties
The unique structural features of this compound combine both fluorinated and silylated functionalities, making it a valuable compound for various chemical applications. The presence of the alkyne (ethynyl) group suggests its utility in organic synthesis as a building block for more complex molecules through carbon-carbon bond formation via coupling reactions. The trimethylsilyl group serves as a protecting group, which can be selectively removed under appropriate conditions to reveal underlying functionalities.
Anticancer Potential
Research indicates that compounds with similar structural characteristics to this compound may exhibit significant anticancer activity. For instance, studies on related fluorinated compounds have shown potent inhibition of cancer cell proliferation, with IC50 values in the nanomolar range against various cancer cell lines, including L1210 mouse leukemia cells . These findings suggest that this compound could potentially possess similar bioactivity, warranting further investigation into its efficacy against specific cancer types.
The mechanism of action for fluorinated pyridine derivatives often involves interactions with key biological targets such as enzymes or receptors. The fluorine atom and the pyridine ring are common functional groups found in many biologically active molecules, indicating potential pathways for pharmacological activity. Further studies are needed to elucidate the specific biochemical pathways influenced by this compound.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-5-(trimethylsilyl)ethynylpyridine | Similar pyridine structure but different substitution | May exhibit different reactivity patterns |
| 4-Fluoro-3-(trimethylsilyl)ethynylpyridine | Variation in the position of fluorine | Potentially alters electronic properties |
| 2-(Trimethylsilyl)ethynylpyridine | Lacks fluorine substitution | Simplifies synthesis but may reduce biological activity |
This table illustrates how variations in substitution can impact the biological properties and reactivity of these compounds.
Q & A
Q. What are the recommended synthetic routes for preparing 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine, and how can reaction conditions be optimized for yield improvement?
The synthesis typically employs a Sonogashira cross-coupling reaction between 5-fluoro-2-iodopyridine and trimethylsilylacetylene under palladium catalysis. Optimal conditions include using a Pd(PPh₃)₂Cl₂/CuI catalyst system in triethylamine/THF (1:1) at 60–80°C under nitrogen for 12–24 hours. Yield improvements (up to 85%) are achieved by maintaining a 1:1.2 molar ratio of iodo-pyridine to acetylene, slow reagent addition to minimize dimerization, and purification via silica gel chromatography (hexane/ethyl acetate gradient). Reaction progress should be monitored by TLC (Rf ~0.5 in 4:1 hexane:EA) .
Q. Which spectroscopic characterization methods are most effective for confirming the structure and purity of this compound?
Key techniques include:
- Multinuclear NMR : ¹H NMR (δ 0.25–0.35 ppm for Si(CH₃)₃; JHF ≈ 8–10 Hz for fluorine coupling), ¹³C NMR (δ 95–105 ppm for C≡C), ¹⁹F NMR (δ -115 to -120 ppm).
- HRMS : Exact mass for C₁₁H₁₃FNSi (calc. 222.0784).
- IR : C≡C stretch at 2100–2200 cm⁻¹. Purity is validated via HPLC (C18 column, 70:30 MeCN:H₂O) .
Q. What safety precautions are critical when handling this compound?
Due to moisture sensitivity (trimethylsilyl hydrolysis) and potential toxicity:
- Store under nitrogen at -20°C in sealed containers with desiccant.
- Use glove boxes/Schlenk lines for transfers.
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Spill management: Use inert absorbents (vermiculite) and dispose as halogenated waste.
- Avoid dust formation in fume hoods with local exhaust .
Advanced Research Questions
Q. How do electronic effects influence the regioselectivity of cross-coupling reactions during synthesis?
The electron-withdrawing fluorine at C5 activates the C2 position for oxidative addition to palladium. DFT calculations show a lower activation energy (ΔG‡ ≈ 18–22 kcal/mol) at C2 compared to other positions. The trimethylsilyl group stabilizes the transition state via σ-π conjugation. Substituent effects are studied using Hammett plots with para-substituted pyridines .
Q. How does the compound’s stability vary under different pH conditions?
Stable in anhydrous solvents (t₁/₂ >6 months at pH 7) but degrades rapidly in acidic (pH <3) or basic (pH >10) conditions:
- Acidic hydrolysis : Produces 5-fluoro-2-ethynylpyridine and hexamethyldisiloxane.
- Basic hydrolysis : Forms silica gel and acetylene gas. LC-MS monitoring (0.1% formic acid in H₂O/MeCN) reveals first-order degradation kinetics (k ≈ 0.05 h⁻¹ at pH 2) .
Q. What strategies enable its use in drug discovery for kinase inhibitors or PET tracers?
- Kinase inhibitors : Sonogashira coupling extends π-conjugation for hydrophobic interactions in ATP-binding pockets (docking ΔG ≈ -9.5 kcal/mol).
- PET tracers : Fluorine-18 labeling via nucleophilic substitution (85% efficiency in DMSO at 100°C for 10 minutes).
- Click chemistry : Silyl deprotection (TBAF) generates terminal alkynes for bioconjugation .
Q. How are air-sensitive reactions optimized to minimize side reactions?
- Use Schlenk lines/glove boxes (<1 ppm O₂).
- Degas solvents via freeze-pump-thaw cycles.
- Add TEMPO (1 equiv) to suppress Glaser coupling.
- Inline FTIR monitors C≡C stretch (2100 cm⁻¹) for real-time adjustments .
Q. How can contradictory fluorescence data in different solvents be resolved?
Contradictions arise from solvent polarity and aggregation-induced emission (AIE). Systematic studies should:
- Analyze solvatochromism using Reichardt’s ET(30) scale.
- Compare emission in THF/water mixtures (>90% water for AIE confirmation).
- Use TD-DFT calculations to predict solvent effects on HOMO-LUMO gaps .
Q. What methodologies improve aqueous solubility for biological assays?
- Co-solvents : 5% DMSO in PBS.
- Cyclodextrin complexes : 20% w/v HP-β-CD.
- Nanoformulation : PLGA nanoparticles (encapsulation efficiency >85%). Stability is maintained at 4°C with LC-MS validation of intact compound (m/z 223.1 [M+H]⁺) .
Q. How is the compound utilized in MOF synthesis?
The ethynyl group coordinates to metal nodes (Zn²⁺, Cu²⁺), while fluorine directs topology via H-bonding. Characterization includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
